molecular formula C8H8N4O2S B8126429 Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate

Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate

Cat. No.: B8126429
M. Wt: 224.24 g/mol
InChI Key: GKYQHOGXVDBNKQ-UHFFFAOYSA-N
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Description

Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate is a heterocyclic compound that features a fused imidazole and pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyrazine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of high-purity starting materials, optimizing reaction conditions to maximize yield and minimize by-products, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-mercapto-1H-imidazo[4,5-B]pyrazine-1-carboxylate is unique due to the presence of the pyrazine ring, which can impart different electronic properties compared to pyridine-containing analogs

Properties

IUPAC Name

ethyl 2-sulfanylidene-1H-imidazo[4,5-b]pyrazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2S/c1-2-14-8(13)12-6-5(11-7(12)15)9-3-4-10-6/h3-4H,2H2,1H3,(H,9,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYQHOGXVDBNKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=NC=CN=C2NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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